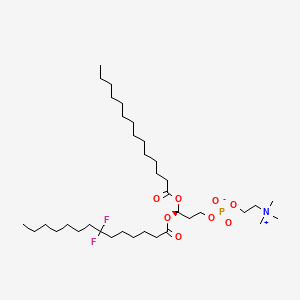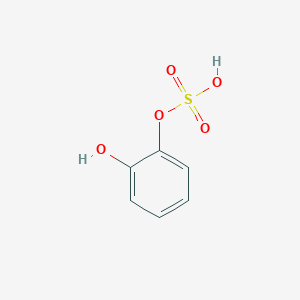
N-Acetylphenylalanylglycine 4-nitroanilide
Vue d'ensemble
Description
N-Acetylphenylalanylglycine 4-nitroanilide is a synthetic compound known for its applications in biochemical research. It is often used as a substrate in enzymatic studies, particularly those involving proteases like papain . The compound’s structure includes an acetylated phenylalanine residue linked to a glycine residue, which is further connected to a 4-nitroanilide group.
Analyse Biochimique
Biochemical Properties
N-Acetylphenylalanylglycine 4-nitroanilide plays a significant role in biochemical reactions, particularly as a substrate for various enzymes. It has been shown to interact with cysteine proteinases such as papain, ficin, and actinidin . The hydrolysis of this compound by these enzymes has been studied, revealing variations in stereochemical selectivity. For instance, the kinetic specificity constant (kcat./Km) for the hydrolysis of this compound by papain is significantly higher than that for its D-enantiomer . These interactions highlight the compound’s potential as a tool for studying enzyme kinetics and specificity.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules, particularly enzymes. The compound acts as a substrate for cysteine proteinases, and its hydrolysis involves binding interactions with the enzyme’s active site . The stereochemical selectivity observed in these interactions suggests that the compound’s structure plays a crucial role in its binding affinity and enzymatic activity. Additionally, this compound may influence enzyme inhibition or activation, further elucidating its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the hydrolysis of this compound by enzymes such as papain, ficin, and actinidin can vary depending on the experimental conditions . Long-term effects on cellular function have also been observed, indicating that the compound’s impact may evolve over extended periods of exposure.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to enzyme interactions. The compound’s hydrolysis by cysteine proteinases such as papain, ficin, and actinidin highlights its role in metabolic processes . These interactions can influence metabolic flux and metabolite levels, further elucidating the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its biological effects. The compound’s interactions with transporters and binding proteins can influence its localization and accumulation. Studies have shown that the compound’s distribution can vary depending on the experimental conditions, highlighting the importance of understanding its transport mechanisms .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes and its potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetylphenylalanylglycine 4-nitroanilide typically involves the following steps:
Acetylation of Phenylalanine: Phenylalanine is acetylated using acetic anhydride in the presence of a base like pyridine.
Formation of Phenylalanylglycine: The acetylated phenylalanine is then coupled with glycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Attachment of 4-Nitroanilide: The final step involves the reaction of the phenylalanylglycine intermediate with 4-nitroaniline under acidic conditions to form the desired product.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar steps as the laboratory preparation, with optimizations for scale, yield, and purity.
Types of Reactions:
Hydrolysis: this compound undergoes hydrolysis, particularly in the presence of proteolytic enzymes like papain.
Reduction: The nitro group in the compound can be reduced to an amino group under suitable conditions, such as using hydrogen gas and a palladium catalyst.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis typically requires buffered aqueous solutions at specific pH levels, often around pH 7-8.
Reduction: Reduction reactions may involve hydrogen gas and palladium on carbon as a catalyst, conducted under atmospheric or elevated pressure.
Major Products:
Hydrolysis: N-acetylphenylalanine and glycine 4-nitroanilide.
Reduction: N-Acetylphenylalanylglycine 4-aminoanilide.
Applications De Recherche Scientifique
N-Acetylphenylalanylglycine 4-nitroanilide is widely used in scientific research due to its role as a substrate in enzymatic studies. Its applications include:
Biochemistry: Used to study the activity and specificity of proteolytic enzymes like papain.
Pharmacology: Investigated for its potential as an antihypertensive agent and a cancer therapeutic.
Clinical Trials: Studied in clinical trials for its therapeutic potential, showing promising results in various applications.
Mécanisme D'action
The compound exerts its effects primarily through its interaction with proteolytic enzymes. When used as a substrate, it binds to the active site of the enzyme, where it undergoes hydrolysis. This interaction helps in understanding the enzyme’s specificity and catalytic mechanism .
Comparaison Avec Des Composés Similaires
N-Acetyl-L-phenylalanylglycine 4-nitroanilide: The L-enantiomer of the compound, used similarly in enzymatic studies.
N-Acetylphenylalanylglycine 4-aminoanilide: The reduced form of the compound, which has an amino group instead of a nitro group.
Uniqueness: N-Acetylphenylalanylglycine 4-nitroanilide is unique due to its specific structure, which makes it an ideal substrate for studying the stereochemical selectivity and catalytic mechanisms of proteolytic enzymes like papain .
Propriétés
IUPAC Name |
(2S)-2-acetamido-N-[2-(4-nitroanilino)acetyl]-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5/c1-13(24)21-17(11-14-5-3-2-4-6-14)19(26)22-18(25)12-20-15-7-9-16(10-8-15)23(27)28/h2-10,17,20H,11-12H2,1H3,(H,21,24)(H,22,25,26)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWBBDSLZGAHMD-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)CNC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC(=O)CNC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187909 | |
| Record name | N-Acetylphenylalanylglycine 4-nitroanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34336-99-7 | |
| Record name | N-Acetylphenylalanylglycine 4-nitroanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034336997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetylphenylalanylglycine 4-nitroanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the stereochemistry of N-Acetylphenylalanylglycine 4-nitroanilide affect its interaction with cysteine proteinases?
A: Research has shown that the L-enantiomer of this compound is hydrolyzed much more efficiently than the D-enantiomer by cysteine proteinases like papain, ficin, and actinidin. [, , ] This difference in reactivity is attributed to the specific interactions between the substrate and the enzyme's active site. Model building suggests that the L-enantiomer can achieve more favorable binding interactions within the S2 subsite of these enzymes, particularly regarding the phenyl ring of the N-acetylphenylalanyl group. [] Additionally, the D-enantiomer may require more significant conformational adjustments within the active site during catalysis, leading to a decrease in catalytic efficiency. []
Q2: Why is there variation in the stereoselectivity of different cysteine proteinases towards the enantiomers of this compound?
A: While all three enzymes (papain, ficin, and actinidin) preferentially hydrolyze the L-enantiomer, the degree of this preference, quantified by the index of stereochemical selectivity (Iss), varies significantly. [] Papain exhibits the highest Iss, followed by ficin and then actinidin. [] This difference is attributed to subtle variations in the architecture of their active sites and the specific interactions they make with the substrate. [] For example, model building suggests that achieving optimal binding in the actinidin active site might necessitate relaxing some of the hydrogen-bonding interactions observed in papain-ligand complexes. [] These differences highlight how seemingly minor variations in enzyme structure can significantly impact substrate specificity and catalytic efficiency.
Q3: How is the kinetic behavior of this compound hydrolysis used to study the mechanism of cysteine proteinases?
A: The hydrolysis of this compound by cysteine proteinases serves as a model reaction for investigating their catalytic mechanism. By analyzing the pH dependence of kinetic parameters like kcat/Km, researchers can identify key ionizable groups involved in catalysis. [] For example, studies using this substrate revealed that full catalytic competence in some cysteine proteinases requires an additional protonic dissociation with a pKa value close to 4, likely from a glutamic acid residue cluster, in addition to the formation of the catalytic thiolate-imidazolium ion pair. [] This finding highlights the importance of electrostatic modulation within the active site for optimal catalytic activity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![1-But-2-en-2-yl-2,8,10-trichloro-9-hydroxy-3-methoxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one](/img/structure/B1228115.png)
